Abiesinol F
Overview
Description
Abiesinol F is a natural organic compound primarily found in spruce plants It is a spiro-biflavonoid with a complex molecular structure that includes multiple methacrylate groups
Mechanism of Action
Target of Action
Abiesinol F is a spiro-biflavonoid isolated from the bark of Abies sachalinensis It’s known that this compound and its related compounds exhibit potent inhibitory effects on the activation of nitric oxide (no) donors, which are often used as a primary screening test for anti-tumor initiators .
Mode of Action
It’s known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action . The interaction between a drug and its receptor can cause downstream signaling . In the case of this compound, it’s known to exhibit potent inhibitory effects on the activation of nitric oxide (NO) donors .
Biochemical Pathways
It’s known that this compound exhibits anti-tumor-initiating activity This suggests that it may affect pathways related to tumor initiation and growth
Pharmacokinetics
It’s known that these properties play a crucial role in a drug’s bioavailability . The route of administration, the drug’s interaction with the body, and the body’s processing of the drug all contribute to its pharmacokinetic properties .
Result of Action
This compound has shown remarkable anti-tumor-initiating activity in in vivo tests . This suggests that the molecular and cellular effects of this compound’s action may be related to the inhibition of tumor initiation and growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as light, temperature, humidity, soil fertility, and salinity can affect the synthesis of secondary metabolites in plants . Therefore, these factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Abiesinol F plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage in cells. Additionally, this compound binds to certain proteins that are involved in cell signaling pathways, thereby modulating their activity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes. This activation helps in protecting cells from oxidative stress. Furthermore, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain kinases involved in cell proliferation, thereby exerting anti-proliferative effects. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity. This modulation results in changes in the expression of genes involved in oxidative stress responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C, for several months. Its stability may decrease over time, leading to reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal models. Therefore, it is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can modulate mitochondrial function and reduce oxidative stress. Additionally, this compound can be directed to the nucleus, where it can influence gene expression by interacting with transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Abiesinol F can be synthesized through the extraction of resin or extracts from spruce plants. The process involves several steps:
Extraction: The resin or extract of spruce plants is obtained.
Purification: The extracted material undergoes purification to remove impurities.
Crystallization: The purified extract is then crystallized to obtain high-purity this compound
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Utilizing industrial-grade solvents and equipment to extract the resin.
Advanced purification techniques: Employing methods such as chromatography to achieve high purity.
Crystallization: Using controlled conditions to crystallize the compound efficiently
Chemical Reactions Analysis
Types of Reactions: Abiesinol F undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter its chemical structure, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Abiesinol F has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying spiro-biflavonoid structures and their reactivity.
Biology: Research has shown its potential as an antioxidant and its role in plant defense mechanisms.
Medicine: Preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties.
Industry: It is used in the development of natural product-based fragrances and as a potential additive in food and cosmetics .
Comparison with Similar Compounds
Abiesinol A, B, C, D, E, G, H: These are other spiro-biflavonoids found in spruce plants with similar structures but different functional groups.
Quercetin: A well-known flavonoid with antioxidant properties.
Protocatechuic Acid: Another phenolic compound with antioxidant and anti-inflammatory effects.
Uniqueness of Abiesinol F: this compound stands out due to its unique spiro-biflavonoid structure, which imparts distinct chemical properties and biological activities.
Biological Activity
Abiesinol F is a phenolic compound derived from various species of the genus Abies, commonly known as fir trees. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its specific stereochemistry, which significantly influences its biological activity. The molecular formula for this compound is , with a molecular weight of 558.49 g/mol. Its stereochemical configuration is (2R, 3S, 2'R, 3'R) as detailed in recent studies on spiro-flavonoids.
Compound Name | Molecular Formula | Molecular Weight | Stereochemistry |
---|---|---|---|
This compound | 558.49 g/mol | (2R, 3S, 2'R, 3'R) |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent oxidative stress and related diseases. In vitro studies have demonstrated that this compound effectively scavenges free radicals and reduces lipid peroxidation levels.
Anti-inflammatory Effects
This compound has been shown to modulate inflammatory pathways. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This modulation can be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. It has been reported to induce apoptosis in human cancer cells through the activation of caspase pathways. For instance, a study found that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Case Studies
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Case Study on Antioxidant Activity
- Objective: To evaluate the antioxidant capacity of this compound.
- Method: DPPH radical scavenging assay was utilized.
- Results: this compound demonstrated a dose-dependent increase in radical scavenging activity, with an IC50 value lower than many standard antioxidants.
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Case Study on Anti-inflammatory Effects
- Objective: To assess the anti-inflammatory effects of this compound in vitro.
- Method: RAW264.7 macrophages were treated with this compound and stimulated with LPS.
- Results: A significant decrease in TNF-α and IL-6 production was observed, indicating potent anti-inflammatory effects.
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Case Study on Anticancer Activity
- Objective: To investigate the cytotoxic effects of this compound on cancer cells.
- Method: MTT assay was performed on MCF-7 and A549 cell lines.
- Results: this compound reduced cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment.
Properties
IUPAC Name |
(2R,2'R,3S,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDNBGULZNCSNB-QCWIYXSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@]4([C@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.